molecular formula C12H16ClNO2 B2486494 (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride CAS No. 2307783-03-3

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2486494
CAS No.: 2307783-03-3
M. Wt: 241.72
InChI Key: UKCMWXOWFKXRJZ-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in the field of organic chemistry. It is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in the production of complex organic molecules. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride typically involves regio- and stereoselective methods. One efficient method is the conversion of (2S,3R)-β-phenylglycidic acid esters to enantiopure (2R,3S)-phenylisoserine esters. This process includes hydrobromolysis of the corresponding trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation, intramolecular cyclization to form oxazolidin-2-one derivatives, and subsequent ring opening .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the synthesis of tertiary butyl esters, which are then converted to the desired product. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its diverse range of applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCMWXOWFKXRJZ-ACMTZBLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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